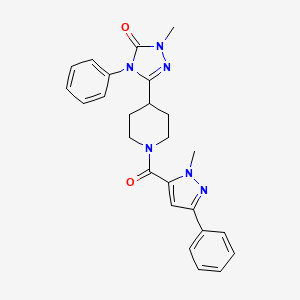

1-methyl-3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

2-methyl-5-[1-(2-methyl-5-phenylpyrazole-3-carbonyl)piperidin-4-yl]-4-phenyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O2/c1-28-22(17-21(26-28)18-9-5-3-6-10-18)24(32)30-15-13-19(14-16-30)23-27-29(2)25(33)31(23)20-11-7-4-8-12-20/h3-12,17,19H,13-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHSXCCVIPVMRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)C4=NN(C(=O)N4C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-methyl-3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines multiple pharmacophores, including a pyrazole and a triazole ring. The presence of these heterocycles suggests a diverse range of biological interactions.

Structural Formula

Key Functional Groups

- Pyrazole : Known for various biological activities including anti-inflammatory and anticancer properties.

- Triazole : Often associated with antimicrobial and antifungal activities.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, substituted pyrazoles have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Specific studies have demonstrated that compounds with similar structures can act as effective inhibitors of key enzymes involved in tumor progression.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Pyrazoles are known to exhibit antibacterial and antifungal activities . The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

The triazole moiety is linked to anti-inflammatory activity. Compounds containing this structure have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Neuroprotective Effects

Emerging studies suggest that certain pyrazole derivatives may possess neuroprotective effects, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress .

Case Studies

Several case studies have explored the biological activity of similar compounds:

- Anticancer Activity : A study on pyrazole derivatives showed that certain compounds exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer properties .

- Antimicrobial Testing : In vitro assays demonstrated that pyrazole derivatives could inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and fungi like Candida albicans, showcasing their potential as antimicrobial agents .

- Inflammatory Response Modulation : Research indicated that specific triazole-containing compounds reduced levels of TNF-alpha and IL-6 in animal models, highlighting their anti-inflammatory potential .

Data Tables

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential as an antimicrobial agent . Research has shown that pyrazole derivatives exhibit significant activity against various bacterial strains, making them promising candidates for developing new antibiotics . Additionally, triazole-based compounds have been noted for their antifungal properties, suggesting that this compound could be effective against fungal infections as well.

Anticancer Activity

Studies have indicated that compounds with similar structural motifs can exhibit cytotoxic effects on cancer cell lines. For instance, derivatives of pyrazoles have been synthesized and evaluated for their anticancer activity against colorectal carcinoma cells, showing promising results in inhibiting cell proliferation . The specific structure of 1-methyl-3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one may enhance these properties further.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is another area of interest. Pyrazole derivatives are often studied for their ability to inhibit enzymes involved in various metabolic pathways, which can lead to therapeutic applications in conditions such as diabetes and hypertension . The specific interactions of this compound with target enzymes require further exploration through molecular docking studies.

Synthesis and Derivative Development

The synthesis of 1-methyl-3-(1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves multi-step reactions starting from simpler precursors. The reaction pathways often include the formation of the pyrazole and triazole rings through cyclization reactions.

Synthesis Pathway Example

A typical synthesis pathway may involve:

- Formation of the Pyrazole Ring : Reaction of appropriate hydrazine derivatives with carbonyl compounds.

- Piperidine Modification : Introduction of piperidine moieties through nucleophilic substitution reactions.

- Triazole Formation : Cyclization involving azides or other nitrogen-containing reagents to form the triazole ring.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of pyrazole derivatives, several compounds were synthesized and tested against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics . This suggests that the compound may also possess similar or enhanced antimicrobial effects.

Case Study 2: Anticancer Activity Assessment

Research focusing on the anticancer potential of pyrazole-based compounds demonstrated that modifications at specific positions on the ring could lead to increased cytotoxicity against cancer cell lines. The study utilized various assays to evaluate cell viability and apoptosis induction . This highlights the importance of structural optimization in enhancing therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (pyrazole, triazole, or piperidine) and are analyzed for comparative insights:

1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

- Structural Similarities : Contains a triazole-piperidine scaffold and pyrazole substituents.

- Key Differences : Replaces the triazolone ring with a triazole and substitutes the phenyl group with ethyl and additional pyrazole units.

- The ethyl group may enhance metabolic stability .

4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride

- Structural Similarities : Shares the triazole-piperidine backbone.

- Key Differences : Lacks the pyrazole-carbonyl linkage and the triazolone oxygen.

- Implications : The hydrochloride salt improves aqueous solubility, but the simpler structure may reduce target specificity in biological systems .

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one

- Structural Similarities : Features a pyrazol-5(4H)-one core with aromatic substituents.

- Key Differences : Absence of the triazole-piperidine system; substitution with a chlorophenyl group.

5-Amino-1-{2-[(1-Methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile

- Structural Similarities : Includes a pyrazole core with a thioether-linked tetrazole.

- Key Differences: Tetrazole and cyano groups introduce distinct electronic properties.

- Implications : The tetrazole’s acidity (pKa ~4.9) may improve bioavailability under physiological conditions compared to the target compound’s triazolone .

Table 1: Key Properties of Target Compound and Analogues

| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) | Notable Functional Groups |

|---|---|---|---|---|

| Target Compound | ~503.6 | 3.2 | <0.1 (Water) | Triazolone, pyrazole-carbonyl |

| 4-(3-Phenyl-1H-triazol-5-yl)piperidine | ~259.7 | 2.1 | >10 (Water) | Triazole, piperidine |

| 1-(4-Chlorophenyl)-3-phenylpyrazol-5-one | ~284.7 | 3.5 | 0.5 (DMSO) | Pyrazolone, chlorophenyl |

| 5-Amino-1-tetrazolylpyrazole-carbonitrile | ~355.1 | 2.8 | 1.2 (Methanol) | Tetrazole, cyano, thioether |

*LogP values estimated via fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.